molecular formula C7H6BrFN2O B13137621 5-Amino-4-bromo-2-fluorobenzamide

5-Amino-4-bromo-2-fluorobenzamide

Cat. No.: B13137621
M. Wt: 233.04 g/mol
InChI Key: ULAVPSCHJPRJAE-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the substitution reaction of 2,4-difluorobenzonitrile with a suitable reagent to introduce the amino group at the 5-position. This is followed by a bromination reaction to introduce the bromo substituent at the 4-position. The final step involves the hydrolysis of the nitrile group to form the benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinazolinones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-4-bromo-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and fluoro substituents allows the compound to form strong interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-bromo-2-fluorobenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

5-amino-4-bromo-2-fluorobenzamide

InChI

InChI=1S/C7H6BrFN2O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H2,11,12)

InChI Key

ULAVPSCHJPRJAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C(=O)N

Origin of Product

United States

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